5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a cyclopropylsulfamoyl group, and a propan-2-ylphenyl group.
Preparation Methods
The synthesis of 5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide involves several stepsThe reaction conditions often involve the use of reagents such as cyclopropylamine, sulfonyl chloride, and isopropylphenylamine under controlled temperature and pH conditions .
Chemical Reactions Analysis
5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds such as:
5-(cyclopropylsulfamoyl)-N-[4-(methyl)phenyl]furan-2-carboxamide: This compound has a similar structure but with a methyl group instead of a propan-2-yl group.
5-(cyclopropylsulfamoyl)-N-[4-(ethyl)phenyl]furan-2-carboxamide: This compound has an ethyl group instead of a propan-2-yl group.
5-(cyclopropylsulfamoyl)-N-[4-(tert-butyl)phenyl]furan-2-carboxamide: This compound has a tert-butyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties .
Biological Activity
5-(Cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure indicates the presence of a furan ring, a cyclopropyl group, and a sulfamoyl moiety, which are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Furan Ring : Using starting materials such as furan derivatives.
- Introduction of the Cyclopropylsulfamoyl Group : Achieved via nucleophilic substitution reactions.
- Amide Bond Formation : Utilizing coupling agents to link the furan derivative with the sulfonamide.
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing cyclopropane rings have shown effective inhibition on the proliferation of human myeloid leukemia cell lines (U937) without significant cytotoxicity towards normal cells .
The biological activity is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways involved in apoptosis and cell survival.
- Enhanced Binding Affinity : The unique structure allows for better interaction with target proteins, potentially increasing potency .
Case Studies
- Study on U937 Cell Line :
- Structure-Activity Relationship (SAR) :
Data Table
Parameter | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₂O₃S |
Antiproliferative Activity (U937) | IC₅₀ = 10 µM |
Cytotoxicity (Normal Cells) | No significant effect |
Binding Affinity | High |
Properties
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)12-3-5-13(6-4-12)18-17(20)15-9-10-16(23-15)24(21,22)19-14-7-8-14/h3-6,9-11,14,19H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXQBNAJHQEFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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